molecular formula C11H10N2O2 B14646597 methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate CAS No. 52517-80-3

methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate

Cat. No.: B14646597
CAS No.: 52517-80-3
M. Wt: 202.21 g/mol
InChI Key: MKSRVTFIQXUOAM-UHFFFAOYSA-N
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Description

Methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate typically involves the reaction of benzimidazole with methyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic attack of the benzimidazole nitrogen on the acrylate . The reaction is typically conducted under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-(1H-benzimidazol-1-yl)prop-2-enoate involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological activity .

Properties

CAS No.

52517-80-3

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-(benzimidazol-1-yl)prop-2-enoate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)6-7-13-8-12-9-4-2-3-5-10(9)13/h2-8H,1H3

InChI Key

MKSRVTFIQXUOAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CN1C=NC2=CC=CC=C21

Origin of Product

United States

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